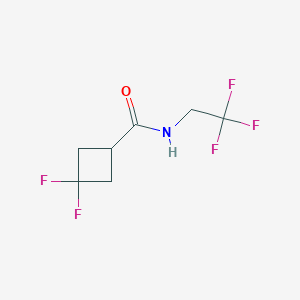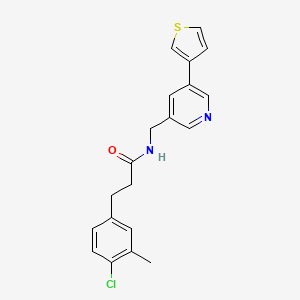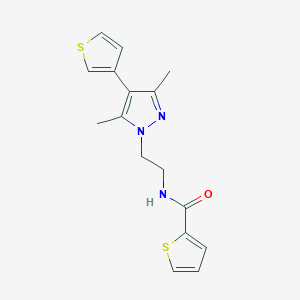
N-(1-ethyl-2-oxoindolin-5-yl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-ethyl-2-oxoindolin-5-yl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which combines an indolinone moiety with a pyrazole sulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-2-oxoindolin-5-yl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps:
Formation of the Indolinone Core: The indolinone core can be synthesized through the cyclization of an appropriate aniline derivative with an acyl chloride under acidic conditions.
Ethylation: The indolinone is then ethylated using ethyl iodide in the presence of a base such as potassium carbonate.
Pyrazole Formation: The pyrazole ring is formed by reacting a suitable hydrazine derivative with a β-diketone under reflux conditions.
Sulfonamide Formation: The final step involves the sulfonation of the pyrazole ring using a sulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indolinone moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the sulfonamide and pyrazole positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(1-ethyl-2-oxoindolin-5-yl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in studying enzyme functions and signaling pathways.
Medicine
Medically, the compound is explored for its potential therapeutic applications. It may exhibit activity against certain diseases, making it a candidate for drug development. Studies often focus on its efficacy, toxicity, and mechanism of action.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism by which N-(1-ethyl-2-oxoindolin-5-yl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1-ethyl-2-oxoindolin-5-yl)-1-(m-tolyl)methanesulfonamide
- N-(1-ethyl-2-oxoindolin-5-yl)-1-(4-fluorophenyl)methanesulfonamide
- N-(1-ethyl-2-oxoindolin-5-yl)-4-fluorobenzamide
Uniqueness
Compared to these similar compounds, N-(1-ethyl-2-oxoindolin-5-yl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide stands out due to its specific substitution pattern on the pyrazole ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)-1,3,5-trimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-5-20-14-7-6-13(8-12(14)9-15(20)21)18-24(22,23)16-10(2)17-19(4)11(16)3/h6-8,18H,5,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXDZUVMCXOEDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=C(N(N=C3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[bis(chloromethyl)phosphoryl]oxy}ethyl bis(chloromethyl)phosphinate](/img/structure/B2592505.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[(2R)-oxolan-2-yl]propanoic acid](/img/structure/B2592508.png)
![2-(4-fluorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide](/img/structure/B2592510.png)





![N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide](/img/structure/B2592520.png)
![N-cyclopentyl-2-{[(2-fluorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2592521.png)
![7'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2592522.png)


